Geopyxin C vs. Geopyxin B: Divergent Cytotoxicity Profiles Across a Panel of Human Cancer Cell Lines
Geopyxin C (compound 3) was found to be inactive (IC50 >5.0 µM) against all five cancer cell lines tested (NCI-H460, SF-268, MCF-7, PC-3M, MDA-MB-231). In stark contrast, Geopyxin B (compound 2) exhibited significant cytotoxic activity in the same panel, with IC50 values ranging from 2.25 µM to 5.41 µM . This differential activity highlights a critical divergence in the biological effects of these structurally related ent-kauranes, despite both possessing the electrophilic α,β-unsaturated ketone motif .
| Evidence Dimension | Cytotoxicity (IC50) against five human cancer cell lines |
|---|---|
| Target Compound Data | IC50 >5.0 µM (inactive) for NCI-H460, SF-268, MCF-7, PC-3M, MDA-MB-231 |
| Comparator Or Baseline | Geopyxin B: IC50 = 2.25±0.15 µM (NCI-H460), 2.35±0.31 µM (SF-268), 4.32±1.55 µM (MCF-7), 5.41±0.91 µM (PC-3M), 3.31±0.44 µM (MDA-MB-231) |
| Quantified Difference | Geopyxin B is at least 2-fold more potent (or Geopyxin C is >5-fold less active) depending on cell line; Geopyxin C shows no measurable activity at 5 µM. |
| Conditions | In vitro cytotoxicity assay using SRB method; 48 h exposure; cell lines as listed. |
Why This Matters
For researchers seeking a covalent NRF2 activator without confounding cytotoxicity, Geopyxin C is a superior choice over the more cytotoxic Geopyxin B, enabling cleaner dissection of NRF2-mediated effects.
- [1] Wijeratne, E. M. K., Bashyal, B. P., Liu, M. X., Rocha, D. D., Gunaherath, G. M. K. B., U'Ren, J. M., Gunatilaka, M. K., Arnold, A. E., Whitesell, L., & Gunatilaka, A. A. L. (2012). Geopyxins A-E, ent-kaurane diterpenoids from endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066: structure-activity relationships of geopyxins and their analogues. Journal of Natural Products, 75(3), 361-369. View Source
